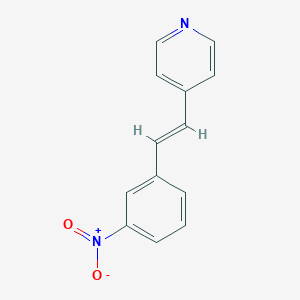![molecular formula C16H22N2O4 B187583 5-[4-(2-メトキシフェニル)ピペラジン-1-イル]-5-オキソペンタン酸 CAS No. 331274-58-9](/img/structure/B187583.png)
5-[4-(2-メトキシフェニル)ピペラジン-1-イル]-5-オキソペンタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is a compound with the CAS Number: 331274-58-9 and a linear formula of C16H22N2O4 . It is also known by its IUPAC name, 5-[4-(2-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid .
Molecular Structure Analysis
The molecular weight of this compound is 306.36 . The InChI Code is 1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) . The InChI Key is WTVOCFSOTYTTCG-UHFFFAOYSA-N .作用機序
Target of Action
The primary target of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole, which is structurally similar to the compound , has been shown to have a high α1-AR affinity . This suggests that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid may also bind to the α1-AR with high affinity, thereby influencing the receptor’s activity.
Biochemical Pathways
Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures . This suggests that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid may also have acceptable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the α1-AR. By binding to these receptors, the compound could influence various physiological processes, including smooth muscle contraction and neurotransmitter release .
実験室実験の利点と制限
The advantages of using 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid in laboratory experiments are that it is relatively easy to synthesize and that it has a wide range of potential therapeutic applications. The main limitation is that the exact mechanism of action is not yet fully understood.
将来の方向性
Future research on 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore the potential for 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid to be used in combination with other drugs to enhance its therapeutic effects. Other potential future directions include exploring the use of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as investigating its potential use as an anti-inflammatory agent.
合成法
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid can be synthesized by a two-step process. The first step involves the reaction of 2-methoxyphenyl isocyanate with 1-amino-4-piperazinecarboxylic acid to give the desired product. The second step involves the reaction of this intermediate with ethyl chloroformate to yield the final product.
科学的研究の応用
降圧薬開発
合成: Urapidilの合成には、Yb(OTf)₃触媒による1-(2-メトキシフェニル)ピペラジンとオキセタンの付加反応が関与する。 主要な中間体は、3-(4-(2-メトキシフェニル)ピペラジン-1-イル)プロパン-1-オールである。 .
α1-アドレナリン受容体 (α1-AR) 親和性
研究では、Urapidilのα1-ARに対する親和性が調査されている。 構造の比較分析、ドッキングシミュレーション、分子動力学研究により、その結合特性の理解が進んでいる。 .
生物学的可能性と抗HIV活性
Urapidilの誘導体は、その生物学的可能性について研究されている。 例えば、誘導体である(4-(3-メトキシフェニル)ピペラジン-1-イル)(1-(チオフェン-2-イル)-9H-ピリド[3,4-b]インドール-3-イル)メタノンは、選択性指数(SI)が483、IC₅₀が0.53μMで、有意な抗HIV活性を示した。 .
構造と分光学的特性
研究では、Urapidilの構造と電子特性が特徴付けられている。 1H-NMR、13C-NMR、HRMSなどの手法により、その化学構造が確認されている。 .
特性
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOCFSOTYTTCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353711 |
Source


|
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331274-58-9 |
Source


|
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
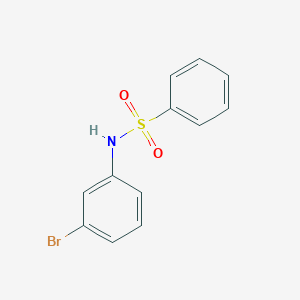
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
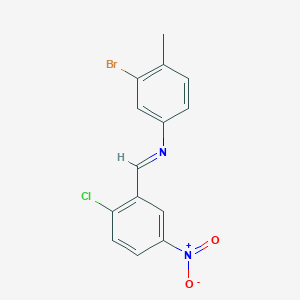
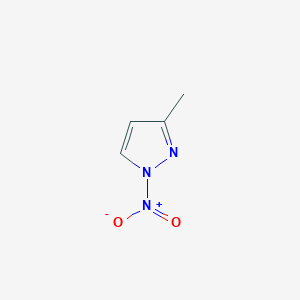

![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
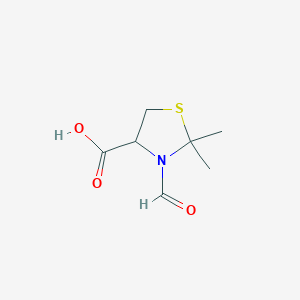
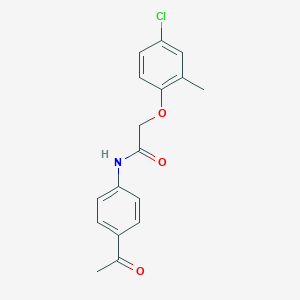
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)


